molecular formula C18H13N3O5 B5398079 4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide

4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide

Cat. No.: B5398079
M. Wt: 351.3 g/mol
InChI Key: KRNSWEKBTTUMQG-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide typically involves the condensation of 4-nitrobenzamide with 2-oxochromene-3-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide .

Scientific Research Applications

4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and

Properties

IUPAC Name

4-nitro-N-[(Z)-1-(2-oxochromen-3-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-11(15-10-13-4-2-3-5-16(13)26-18(15)23)19-20-17(22)12-6-8-14(9-7-12)21(24)25/h2-10H,1H3,(H,20,22)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSWEKBTTUMQG-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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